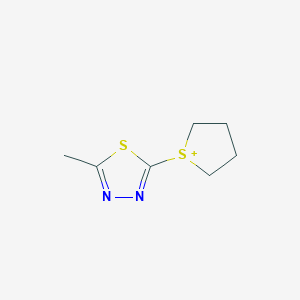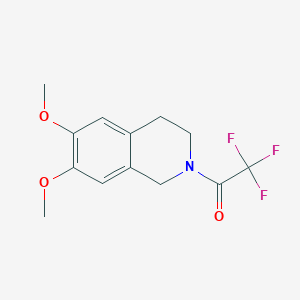
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting target for investigation.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiols in biological systems. This compound has been shown to exhibit strong fluorescence in the presence of thiols, making it a useful tool for the detection and quantification of these important biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and thiol groups. This results in the formation of a stable adduct, which is responsible for the observed fluorescence.
Biochemical and Physiological Effects:
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects. This makes it a safe and useful tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is its high sensitivity and selectivity for thiols. This makes it a useful tool for the detection and quantification of these important biomolecules in complex biological systems. However, one limitation of this compound is its relatively short fluorescence lifetime, which can make it difficult to detect in some experimental setups.
Direcciones Futuras
There are many potential future directions for research on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium. One area of interest is the development of new derivatives and analogs with improved properties, such as longer fluorescence lifetimes or increased selectivity for specific thiols. Another potential direction is the use of this compound in the development of new diagnostic tools or therapies for diseases characterized by altered thiol metabolism, such as cancer or neurodegenerative disorders. Overall, the unique properties of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium make it an interesting target for ongoing scientific investigation.
Métodos De Síntesis
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with tetrahydrothiophene in the presence of a suitable catalyst. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography or recrystallization.
Propiedades
Nombre del producto |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium |
|---|---|
Fórmula molecular |
C7H11N2S2+ |
Peso molecular |
187.3 g/mol |
Nombre IUPAC |
2-methyl-5-(thiolan-1-ium-1-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N2S2/c1-6-8-9-7(10-6)11-4-2-3-5-11/h2-5H2,1H3/q+1 |
Clave InChI |
OAUIMUKSLYYIFZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)[S+]2CCCC2 |
SMILES canónico |
CC1=NN=C(S1)[S+]2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)



![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)

![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)



